2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
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Overview
Description
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of substituted 2-amino-benzothiazole intermediates. These intermediates are then subjected to amide coupling conditions using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Conditions such as elevated temperatures and the presence of catalysts are often required to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different substituents on the benzothiazole or pyridine rings .
Scientific Research Applications
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent and other therapeutic uses.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.
Industrial Applications: It is utilized in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it may inhibit enzymes critical for the survival of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound shares a similar benzothiazole structure and is also explored for its biological activities.
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: Another fluorinated pyridine derivative used in chemical synthesis.
Uniqueness
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is unique due to its specific combination of a benzothiazole and pyridine ring, along with the presence of chlorine and fluorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H7ClFN3OS |
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Molecular Weight |
307.73 g/mol |
IUPAC Name |
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H7ClFN3OS/c14-11-8(2-1-5-16-11)12(19)18-13-17-9-4-3-7(15)6-10(9)20-13/h1-6H,(H,17,18,19) |
InChI Key |
CBCLLTGDSVTDTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
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